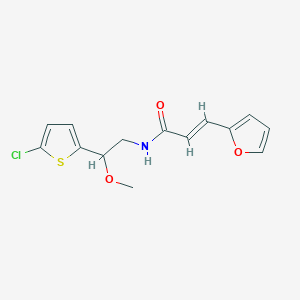
(E)-N-(2-(5-クロロチオフェン-2-イル)-2-メトキシエチル)-3-(フラン-2-イル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.78. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物の構造的特徴は、薬剤候補としての可能性を示唆しています。研究者は、生物学的標的との相互作用を探求し、新規医薬品の設計を目指しています。 例えば、抗炎症剤、抗がん剤、または抗ウイルス剤の開発のための足場として役立つ可能性があります .
医薬品化学および創薬
生物活性
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorothiophene ring : Provides unique electronic properties that may enhance biological interactions.
- Methoxyethyl group : Contributes to solubility and bioavailability.
- Furan moiety : Known for its diverse biological activities, including antibacterial and anticancer properties.
Synthesis
The synthesis of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the thiophene ring : Starting from a chlorinated thiophene derivative.
- Alkylation : Introduction of the methoxyethyl group through alkylation with a methoxyethyl halide under basic conditions.
- Acrylamide formation : Reaction with furan derivatives to form the final acrylamide linkage.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of compounds featuring furan and thiophene moieties. For instance:
- A study indicated that furan derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with Minimum Inhibitory Concentrations (MICs) in the range of 64 µg/mL for some derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | Staphylococcus aureus | 32 |
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results:
- A derivative with structural similarities demonstrated significant inhibition of cancer cell lines, including HeLa cells, with IC50 values as low as 3.10 µM. The mechanism involved induction of apoptosis through ROS generation and modulation of apoptotic protein expression .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound X | HeLa | 3.10 | Apoptosis via ROS generation |
| Compound Y | MCF7 | 5.25 | Cell cycle arrest |
The biological effects of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide are likely mediated through interactions with specific molecular targets:
- Enzyme inhibition : Possible inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor modulation : Interaction with nicotinic acetylcholine receptors may contribute to its anxiolytic-like effects, as seen in related compounds .
Case Studies
- Antibacterial Efficacy : A study evaluating various furan derivatives found that those containing thiophene exhibited enhanced antibacterial activity compared to their non-thiophene counterparts, suggesting that the presence of the chlorothiophene moiety in our compound may similarly enhance efficacy against bacterial strains .
- Anticancer Mechanisms : Another investigation into furan-based compounds revealed that certain derivatives could induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and altering the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-xl .
特性
IUPAC Name |
(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-18-11(12-5-6-13(15)20-12)9-16-14(17)7-4-10-3-2-8-19-10/h2-8,11H,9H2,1H3,(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZCFMLUXJXISU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CO1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














